molecular formula C13H14N2O3 B11019644 N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide

Cat. No.: B11019644
M. Wt: 246.26 g/mol
InChI Key: OXVLRBMWVANPKJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a 5-methyl-1,2-oxazol-3-yl group attached to a 2-phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide typically involves the reaction of 5-methyl-1,2-oxazole with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide is unique due to its specific combination of the oxazole and phenoxypropanamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide

InChI

InChI=1S/C13H14N2O3/c1-9-8-12(15-18-9)14-13(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,15,16)

InChI Key

OXVLRBMWVANPKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC2=CC=CC=C2

solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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